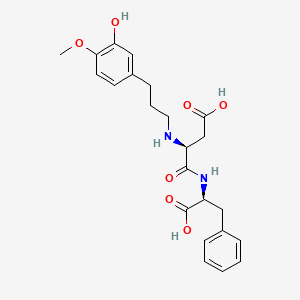

N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine

Vue d'ensemble

Description

“N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine” is a derivative of aspartame, similar in structure to neotame . It is also known as Advantame . It is a white to yellow powder with a sweet taste . The compound has a molecular formula of C24H30N2O7·H2O and a corresponding molecular weight of 476.52 g/mol (monohydrate) .

Synthesis Analysis

The synthesis of this compound involves a three-step synthetic chemical process . The principal manufacturing intermediate, 3-hydroxy-4-methoxycinnamaldehyde (HMCA), is produced from water, sodium hydroxide, and isovanillin in methanol . The yield of the synthesis process is approximately 58% .Molecular Structure Analysis

The molecular structure of this compound is confirmed by FTIR, EI-MS, and NMR . The compound has a molecular formula of C23H28N2O7 .Chemical Reactions Analysis

The compound undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . Absorption is mainly as ANS9801-acid (de-esterified advantame), which is formed in the gastrointestinal tract as a result of the hydrolysis of the methyl ester group of the parent compound . The compound is mainly excreted in the feces in rats, dogs, and humans (>80% in each species), with urinary excretion representing a minor route .Physical And Chemical Properties Analysis

The compound appears as a white to yellow powder . At 25°C, it is very slightly soluble in water (0.099 g advantame/100 ml water) and sparingly soluble in ethanol (1.358 g advantame/100 ml ethanol), with solubility increasing in both solvents with heating .Applications De Recherche Scientifique

Synthesis and Sweetness Potency

- N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine and its analogues, such as N-[N-3-(3-Hydroxy-4-Methoxyphenyl) Propyl-L-α-Aspartate]-L-Phenylalanine-1-Methyl, have been synthesized with a focus on their application as high-intensity sweeteners. These compounds exhibit a sweetness potency significantly higher than sucrose. For instance, the synthesis of one analogue demonstrated a sweetness 20,000 times that of sucrose (Li Ai-jun, 2011).

Conformational Analysis

- Detailed conformational analysis of aspartame-based sweeteners, including N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine, has been conducted using NMR spectroscopy and molecular dynamics simulations. This research contributes to understanding the structural basis for the sweetness potency of these compounds (A. de Capua et al., 2006).

Sweetener Preparation and Improvement

- Efforts have been made to improve the sweetness of existing sweeteners like Aspartame by introducing hydrophobic groups, leading to the preparation of new sweeteners like N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-aspartyl-L-phenylalanine1-methylester (NC-Asp), which is about 24,000 times sweeter than cane sugar (Chen Weijian, 2009).

Structural Analysis in Sweet Taste Ligands

- The "L-shaped" structure in aspartame-based sweeteners is believed to be responsible for sweet taste. Structural analyses, including X-ray diffraction studies, have been conducted to understand the potency and the effect of different substitutions on the aspartame molecule, including derivatives like N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine (R. Mattern et al., 2009).

Photoreactive Phenylalanine Derivatives

- Research on photoreactive phenylalanine derivatives, such as those substituted with methoxy groups, has been conducted to analyze the functional interactions with sweet receptors. These studies are crucial for understanding the molecular interactions between ligands and proteins, with implications for sweetener design and sensory perception (Munenori Sakurai et al., 2014).

Propriétés

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-32-20-10-9-16(13-19(20)26)8-5-11-24-17(14-21(27)28)22(29)25-18(23(30)31)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,17-18,24,26H,5,8,11-12,14H2,1H3,(H,25,29)(H,27,28)(H,30,31)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYNYVNIRKZJOZ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine | |

CAS RN |

713524-95-9 | |

| Record name | N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713524959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-(3-HYDROXY-4-METHOXYPHENYL)PROPYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDH44K1MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)

![5,5-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B1429303.png)

![[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester](/img/structure/B1429304.png)